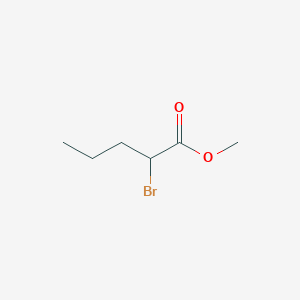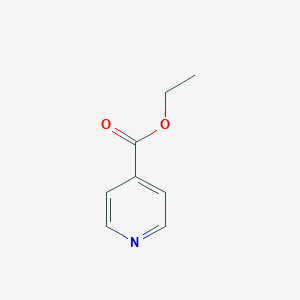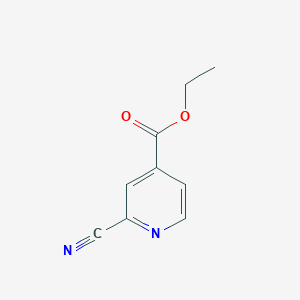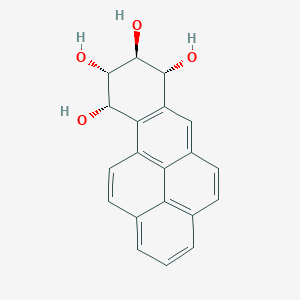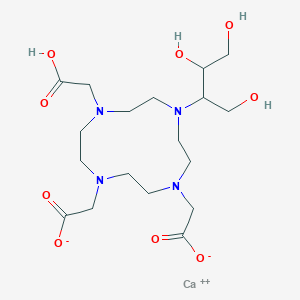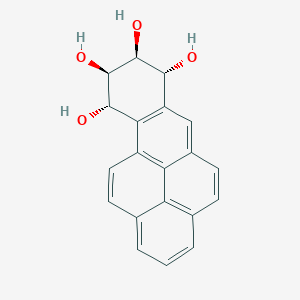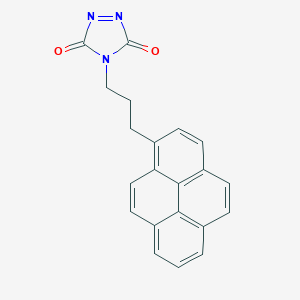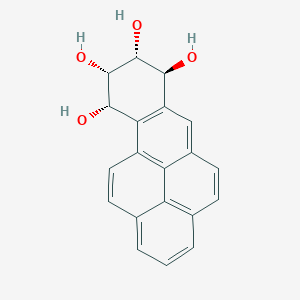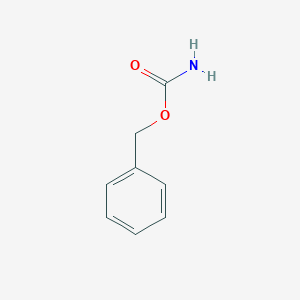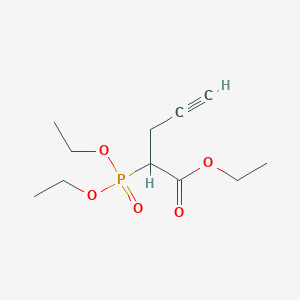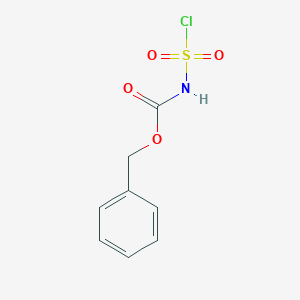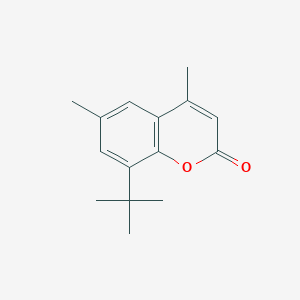
2H-1-苯并吡喃-2-酮,8-(1,1-二甲基乙基)-4,6-二甲基-
描述
Synthesis Analysis
The synthesis of benzopyran derivatives often involves the reaction of hippuric acid in acetic anhydride with ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates and 2-dimethylaminomethylene-1,3-cyclohexanediones. This method has been used to produce compounds with significant local anesthetic, platelet antiaggregating, and other activities in biological systems (Mosti et al., 1994).
Molecular Structure Analysis
Molecular structure and spectroscopic properties of benzopyran derivatives, including their complexes with divalent transition metal ions, have been characterized through elemental analysis, infrared (IR), proton nuclear magnetic resonance (1H NMR) and mass spectra. Computational methods such as density functional theory (DFT) have provided insights into the geometrical structures of these complexes, revealing trigonal bipyramid and tetrahedral geometries for different metal complexes (Abdel‐Latif & Mohamed, 2017).
Chemical Reactions and Properties
Benzopyran derivatives participate in a variety of chemical reactions, including [4+2]-cycloadditions, showcasing their reactivity towards different dienophiles. These reactions often result in the formation of products with significant structural changes and potential biological activities. The stability and transformation of these adducts under reaction conditions have been explored, offering valuable insights into the reactivity and functionalization of benzopyran compounds (Nyiondi-Bonguen et al., 1994).
Physical Properties Analysis
The physical properties of benzopyran derivatives, including their crystal structures, have been elucidated through X-ray crystallography. These studies have revealed detailed information on the molecular conformations, packing, and intermolecular interactions, such as hydrogen bonding and π–π interactions, which play crucial roles in determining the stability and properties of these compounds (Stomberg et al., 2002).
Chemical Properties Analysis
The chemical properties of benzopyran derivatives are influenced by their structural features, such as the presence of substituents on the benzopyran core. These modifications can significantly affect their reactivity, electronic properties, and interaction with biological targets. Studies on the synthesis and functionalization of benzopyran compounds provide valuable information on their chemical behavior and potential applications in various fields (Ding, 1996).
科学研究应用
抗雌激素的构效关系
合成了一系列 2,3-二芳基-2H-1-苯并吡喃,其侧链位置和吡喃环上的烷基发生变化,以评估它们对雌激素受体的亲和力和子宫营养-抗子宫营养活性。这项研究提供了有关结构修饰如何影响苯并吡喃的抗雌激素功效的见解,突出了侧链定位和烷基取代在决定受体亲和力和生物活性中的作用。研究结果表明苯并吡喃作为有效抗雌激素的潜力,在某些模型中其有效性超过了已知化合物他莫昔芬 (Sharma、Saeed、Durani 和 Kapil,1990).
降血脂和抗血小板聚集特性
对合成酸还原酮的研究,包括 3,4-二羟基-2H-1-苯并吡喃-2-酮及其衍生物,揭示了它们显着的降血脂活性和抑制人血小板聚集的能力。这些化合物,特别是苯并吡喃酮,证明了它们作为研究血小板抗聚集机制的探针的价值,表明它们在开发抗动脉粥样硬化药物中的潜力 (Witiak、Kim、Tehim、Sternitzke、McCreery、Kim、Feller、Romstedt、Kamanna 和 Newman,1988).
神经保护潜力
一项研究使用小鼠中的各种药理学测试评估了新合成的苯并吡喃-2-酮衍生物的神经保护活性。这些衍生物显示出显着的中枢神经系统抑制,表明它们在治疗与过度神经元活动相关的疾病方面的潜力。然而,它们没有表现出镇痛活性,表明与中枢神经系统抑制和神经保护相关的特定作用机制 (Tippu、Mohammed、Chanabasappa 和 Mallikarjun,2018).
遗传毒性评价
使用小鼠中的微核试验和彗星试验评估了从金丝桃中分离出的苯并吡喃的遗传毒性和诱变效应。研究发现,其中一种化合物 HP1 显示出微弱的诱变作用,表明需要进一步的体内研究这些化合物的抗肿瘤作用。总体研究结果有助于了解苯并吡喃的安全性,特别是在其抗肿瘤活性方面 (Ferraz、da Silva、Deimlimg、Santos-Mello、Sharlau、von Poser 和 Picada,2009).
属性
IUPAC Name |
8-tert-butyl-4,6-dimethylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-9-6-11-10(2)8-13(16)17-14(11)12(7-9)15(3,4)5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOLFBILQBRZOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(C)(C)C)OC(=O)C=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884992 | |
| Record name | 4,6-Dimethyl-8-(2-methyl-2-propanyl)-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-1-Benzopyran-2-one, 8-(1,1-dimethylethyl)-4,6-dimethyl- | |
CAS RN |
17874-34-9 | |
| Record name | 8-(1,1-Dimethylethyl)-4,6-dimethyl-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17874-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1-Benzopyran-2-one, 8-(1,1-dimethylethyl)-4,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017874349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-2-one, 8-(1,1-dimethylethyl)-4,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,6-Dimethyl-8-(2-methyl-2-propanyl)-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-tert-butyl-4,6-dimethyl-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.010 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



